molecular formula C25H21FN2O6 B2498951 1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899921-89-2

1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2498951
CAS-Nummer: 899921-89-2
Molekulargewicht: 464.449
InChI-Schlüssel: ALELJMSNQBXBEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H21FN2O6 and its molecular weight is 464.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C20H19FN2O4\text{C}_{20}\text{H}_{19}\text{F}\text{N}_2\text{O}_4

This structure features a quinazoline core substituted with a 4-fluorophenyl group and a 3,4,5-trimethoxyphenyl group.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline-2,4(1H,3H)-dione derivatives against various bacterial strains. The following table summarizes the antimicrobial activity of related compounds:

CompoundTarget BacteriaInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Compound 13Staphylococcus aureus1180 mg/mL
Compound 15E. coli1275 mg/mL
Compound 14aCandida albicans1270 mg/mL
Compound 14bCandida albicans1375 mg/mL

These results indicate that the compound exhibits moderate to significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the growth of various human tumor cell lines. A study reported the following findings:

  • GI50 Values : The average logGI50 values for several derivatives were recorded:
    • Compound A: logGI50=6.1\text{logGI50}=-6.1
    • Compound B: logGI50=6.13\text{logGI50}=-6.13
    • Compound C: logGI50=6.44\text{logGI50}=-6.44

These values indicate a potent inhibitory effect on tumor cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural modifications. Notable findings from SAR studies include:

  • Substituent Effects : The presence of halogenated phenyl groups at specific positions significantly enhances activity against cancer cells.
  • Diversity Points : Substitutions at the D1 (6-position), D2 (3-position), and D3 (7-position) diversity points have been shown to optimize biological activity .

Case Studies

A detailed investigation into various quinazoline derivatives has revealed their potential in treating multiple diseases:

  • Antitumor Efficacy : A series of novel quinazoline derivatives demonstrated effectiveness against different cancer cell lines, indicating broad-spectrum anticancer potential.
  • Inhibition of Enzymatic Activity : Some derivatives have been identified as potent inhibitors of carbonic anhydrase and other enzymes involved in tumor progression .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:

  • Mechanism of Action: It acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, enzymes crucial for bacterial DNA replication.
  • Results: In vitro studies reported moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold showed broad-spectrum activity comparable to established antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties:

  • Cell Lines Tested: It has shown promising results against multiple cancer cell lines including hepatocellular carcinoma (HePG-2) and others.
  • Mechanism: The anticancer activity is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation through various pathways .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is significantly influenced by their structural modifications:

  • Substituents: The presence of electron-donating groups (like methoxy) on the phenyl rings enhances antimicrobial and anticancer activities. Conversely, electron-withdrawing groups may reduce efficacy .
  • Optimization Studies: Ongoing research aims to optimize these compounds by altering substituents to improve their pharmacodynamic profiles.

Case Studies

Several case studies illustrate the compound's potential applications:

  • Antimicrobial Evaluation : A study evaluating a series of quinazoline derivatives found that specific substitutions led to enhanced activity against resistant bacterial strains .
  • Cancer Research : Another investigation highlighted the efficacy of these compounds in inhibiting tumor growth in xenograft models, showcasing their potential as therapeutic agents in oncology .

Eigenschaften

CAS-Nummer

899921-89-2

Molekularformel

C25H21FN2O6

Molekulargewicht

464.449

IUPAC-Name

1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C25H21FN2O6/c1-32-21-12-17(13-22(33-2)23(21)34-3)28-24(30)18-6-4-5-7-19(18)27(25(28)31)14-20(29)15-8-10-16(26)11-9-15/h4-13H,14H2,1-3H3

InChI-Schlüssel

ALELJMSNQBXBEB-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)F

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.